Degradation Potency: THAL-SNS-032 (PEG3) vs. JB300 (PEG2) in Cellular Assays
Thalidomide-PEG3-NH2 is the E3 ligase-recruiting component of the clinical-stage PROTAC THAL-SNS-032, a CDK9 degrader. In cellular assays, THAL-SNS-032 exhibits a DC50 of <250 nM and an Emax >95% for CDK9 degradation . In contrast, JB300, a PROTAC built with a shorter Thalidomide-PEG2 linker, demonstrates a DC50 of 30 nM against Aurora A . While these values reflect different target proteins and cannot be directly compared as a head-to-head linker study, they illustrate the divergent potency profiles achievable with PEG3 vs. PEG2 linkers in distinct PROTAC contexts.
| Evidence Dimension | Degradation potency (DC50) of completed PROTACs |
|---|---|
| Target Compound Data | THAL-SNS-032 (Thalidomide-PEG3-NH2-derived) DC50 <250 nM, Emax >95% |
| Comparator Or Baseline | JB300 (Thalidomide-PEG2-derived) DC50 = 30 nM |
| Quantified Difference | Approximately 8-fold difference in DC50 values (target-dependent) |
| Conditions | Cellular degradation assays; THAL-SNS-032 targets CDK9; JB300 targets Aurora A |
Why This Matters
Procurement of the correct PEG linker length is critical, as even a one-unit difference (PEG2 vs. PEG3) can shift degradation potency by nearly an order of magnitude in specific PROTAC contexts.
